REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:15])[CH2:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1.C([O-])(=O)C.[NH4+].[BH4-].[Na+]>CO>[OH:1][CH:2]([CH3:15])[CH2:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
2.25 g
|
Type
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reactant
|
Smiles
|
O=C(CC1=CC=C(C(=O)OCC)C=C1)C
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Name
|
|
Quantity
|
8.4 g
|
Type
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reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
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45 mL
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Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
684 mg
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
While stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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STIRRING
|
Details
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was stirred overnight at room temperature
|
Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
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CUSTOM
|
Details
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partitioned between CH2Cl2 and 1M NaOH (aq.)
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a residue which
|
Type
|
CUSTOM
|
Details
|
was purified via silica gel chromatography (gradient elution, 0% to 100% EtOAc in hexanes, SiO2)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC1=CC=C(C(=O)OCC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |